N-(3-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under dehydrating conditions.
Attachment of the phenoxy group: This step involves the reaction of the oxadiazole intermediate with a phenol derivative under basic conditions.
Introduction of the acetamide group: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group on the oxadiazole ring.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield a dechlorinated product.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and chlorophenyl group may play crucial roles in binding to the target sites.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide: Similar structure with a methyl group instead of an ethyl group.
N-(3-bromophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
N-(3-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-16-21-18(25-22-16)12-6-8-15(9-7-12)24-11-17(23)20-14-5-3-4-13(19)10-14/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRNOIHJRWRXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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